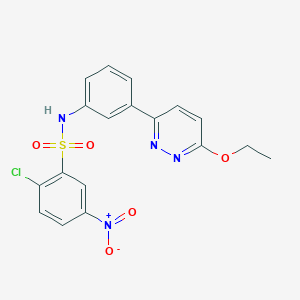

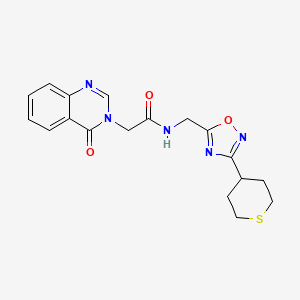

6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one, also known as QL-XII-47, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of pyranones and has been found to have potential applications in the field of drug discovery.

Applications De Recherche Scientifique

Chemical Synthesis and Modifications

Reactions with Quinolinone and Coumarine Derivatives : The compound shows potential in reactions with quinolinone and coumarine derivatives, contributing to the synthesis of various polysubstituted derivatives. This includes the formation of 4H-pyran derivatives and 4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-ones through reactions with benzylidenenitriles and other reagents (El-Taweel, Sowellim, & Elagamey, 1995).

Formation of Novel Fused and Spiro Nitrogen Heterocycles : It serves as an intermediate in the synthesis of fused and spiro quinuclidine and its C-nucleosides, showcasing its role in developing complex heterocyclic compounds (Hamama, Zoorob, & El‐Magid, 2011).

Corrosion Inhibition

- Corrosion Inhibition in Mild Steel : A related derivative, 4-Hydroxy-6-methyl-3-(3-quinolin-8-yl-acryloyl)-pyran-2-one (HMQP), has shown effectiveness as a corrosion inhibitor for mild steel in acidic environments. This suggests potential industrial applications in protecting metals against corrosion (Khattabi et al., 2019).

Molecular Interactions and Co-crystal Formation

- Co-crystal Formation with Hydrogen-bond Acceptors : Investigations into co-crystal formation of quinol with various compounds, including piperidine, reveal insights into hydrogen bonding and molecular interactions, which is crucial for understanding compound stability and crystallization processes (Oswald, Motherwell, & Parsons, 2005).

Antimicrobial Activity

- Synthesis of Derivatives for Antimicrobial Activity : Research into the synthesis of derivatives like Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide highlights potential antimicrobial applications. These derivatives show promise in developing new antibacterial and antifungal agents (Afzal, Bawa, Kumar, & Tonk, 2012).

Synthesis of Advanced Heterocycles

Advanced Heterocyclic Compounds Synthesis : Utilizing this compound in the synthesis of advanced heterocyclic compounds, such as pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles, indicates its value in developing novel organic compounds with potential biological activities (Sumesh, Kumar, Almansour, Suresh Kumar, & Ashraf, 2020).

Anticancer Activity in Synthesized Derivatives : The compound's derivatives have been explored for their potential anticancer activity, suggesting its role in the development of new anticancer drugs (Hadiyal et al., 2020).

Propriétés

IUPAC Name |

6-methyl-4-(1-quinolin-8-ylsulfonylpiperidin-4-yl)oxypyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-14-12-17(13-19(23)26-14)27-16-7-10-22(11-8-16)28(24,25)18-6-2-4-15-5-3-9-21-20(15)18/h2-6,9,12-13,16H,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBXXYQHLUXJJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2560457.png)

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2560458.png)

![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2560459.png)

![(2Z)-2-[(2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2560460.png)

![2-(2-(4-((3-phenethyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2560463.png)

![2-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]propanamide](/img/structure/B2560464.png)

![[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2560467.png)

![N-[[4-(6-Oxo-7-oxa-1-azaspiro[4.4]nonane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2560476.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2560477.png)